molecular formula C8H7F3N2O2 B1352839 4-(Trifluoromethoxy)benzamidoxime CAS No. 56935-71-8

4-(Trifluoromethoxy)benzamidoxime

Cat. No. B1352839
CAS RN: 56935-71-8
M. Wt: 220.15 g/mol
InChI Key: COHKFOZYLCDVRK-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzamidoxime (4-TFMBAO) is a benzamidoxime (BAO) derivative containing an amidoxime functional group . It has a linear formula of CF3OC6H4C(=NOH)NH2, a CAS number of 56935-71-8, and a molecular weight of 220.15 .


Synthesis Analysis

4-TFMBAO is a suitable reactant in the fluorescence (FL) deriving reaction, a widely-used methodology specifically used to quantify uracil . It may also be used as a reactant in the synthesis of oxadiazoles .


Molecular Structure Analysis

The molecular structure of 4-TFMBAO consists of a benzene ring substituted with a trifluoromethoxy group and an amidoxime group .


Chemical Reactions Analysis

4-TFMBAO is used as a reactant in the fluorescence deriving reaction, which is a widely-used methodology specifically used to quantify uracil . It can also be used in the synthesis of oxadiazoles .


Physical And Chemical Properties Analysis

4-TFMBAO is a crystalline powder with a melting point of 113-115 °C (lit.) . It has a molecular weight of 220.15 and a linear formula of CF3OC6H4C(=NOH)NH2 .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-(Trifluoromethoxy)benzamidoxime and its derivatives are actively used in the synthesis of pharmaceutical compounds. For instance, the study by (Nimbalkar et al., 2018) presents the ultrasound-assisted synthesis of novel derivatives with significant in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds exhibit non-cytotoxic nature and show promise as potential leads in anti-tubercular drug discovery.

Chemical Properties and Reactions

The trifluoromethoxy group, a component of 4-(Trifluoromethoxy)benzamidoxime, is known for its long-range electron-withdrawing effects. According to (Castagnetti & Schlosser, 2002), this group is superior to both methoxy and trifluoromethyl groups in its capacity to promote hydrogen/metal permutation. This characteristic makes it a valuable substituent in various chemical syntheses.

Bioactivity and Ecological Role

Compounds like 4-(Trifluoromethoxy)benzamidoxime have been studied for their bioactivity and ecological role. (Niemeyer, 1988) discusses hydroxamic acids, which are similar in structure and play a significant role in plant defense against pests and diseases. These compounds are crucial in the detoxification of herbicides and in allelopathic effects of crops.

Enzymatic and Chemical Reduction Studies

Amidoxime derivatives like 4-(Trifluoromethoxy)benzamidoxime are subjects of enzymatic and chemical reduction studies. (Bauch et al., 2015) explores the relationships between the chemical structure of amidoxime prodrugs and their metabolic activation. This research is vital in understanding how these compounds can be developed into effective drugs.

Potential in Organic Synthesis

The synthesis of novel compounds using 4-(Trifluoromethoxy)benzamidoxime derivatives has significant implications in organic chemistry. (Ohishi et al., 2011) demonstrates the synthesis of aromatic peptides with a fixed conformation, highlighting the utility of these compounds in creating complex molecular structures.

Safety And Hazards

4-TFMBAO is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), affecting the respiratory system . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

properties

IUPAC Name

N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-3-1-5(2-4-6)7(12)13-14/h1-4,14H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COHKFOZYLCDVRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=NO)N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C(=N/O)/N)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-hydroxy-4-(trifluoromethoxy)benzenecarboximidamide

CAS RN

1570043-14-9, 56935-71-8
Record name [C(E)]-N′-Hydroxy-4-(trifluoromethoxy)benzenecarboximidamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1570043-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Trifluoromethoxy)benzamidoxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
TE Barta, DP Becker, LJ Bedell, AM Easton… - Bioorganic & medicinal …, 2011 - Elsevier
Seeking compounds preferentially potent and selective for MMP-13, we reported in the preceding Letter on a series of hydroxamic acids with a flexible benzamide tail groups. 1a Here, …
Number of citations: 8 www.sciencedirect.com
S Hubackova, E Davidova, S Boukalova… - Cell death & …, 2020 - nature.com
p53-mutated tumors often exhibit increased resistance to standard chemotherapy and enhanced metastatic potential. Here we demonstrate that inhibition of dihydroorotate …
Number of citations: 29 www.nature.com
L Miret-Casals, D Sebastian, J Brea, EM Rico-Leo… - Cell chemical …, 2018 - cell.com
Mitochondria are dynamic organelles that produce most of the cellular ATP, and are involved in many other cellular functions such as Ca 2+ signaling, differentiation, apoptosis, cell …
Number of citations: 93 www.cell.com
CL Yaws, DH Chen - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of solid for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2, and C3 to provide …
Number of citations: 9 www.sciencedirect.com
M Bajzikova, J Kovarova, AR Coelho, S Boukalova… - Cell metabolism, 2019 - cell.com
Cancer cells without mitochondrial DNA (mtDNA) do not form tumors unless they reconstitute oxidative phosphorylation (OXPHOS) by mitochondria acquired from host stroma. To …
Number of citations: 196 www.cell.com

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